tert-butyl 2-(2-aminoethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate
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Overview
Description
tert-Butyl 2-(2-aminoethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate: is a chemical compound that belongs to the class of thiomorpholine derivatives. This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms. The tert-butyl group and the aminoethyl side chain further modify the thiomorpholine ring, making this compound unique in its structure and properties.
Mechanism of Action
Target of Action
Compounds containing a piperazine ring, which is similar to the thiomorpholine ring in the given compound, are known to interact with a wide range of targets, including various receptors and enzymes .
Biochemical Pathways
Compounds with similar structures have been used as intermediates in the synthesis of various organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant . Its logP value, which is a measure of its lipophilicity, is 2.56 , suggesting it might have good membrane permeability.
Result of Action
Similar compounds have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, the compound is stored at 4°C , suggesting that it might be sensitive to temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-aminoethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate typically involves the reaction of thiomorpholine derivatives with tert-butyl chloroformate and 2-aminoethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aminoethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-(2-aminoethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents .
Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activities such as antimicrobial, antiviral, or anticancer effects, making it a candidate for drug development .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure allows it to be incorporated into polymers, coatings, and other advanced materials .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- N-Boc-ethylenediamine
Comparison: While these compounds share structural similarities, such as the presence of tert-butyl and aminoethyl groups, tert-butyl 2-(2-aminoethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate is unique due to its thiomorpholine ring. This ring imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl 2-(2-aminoethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-6-7-18(15,16)9(8-13)4-5-12/h9H,4-8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZXRDXNIYGFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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